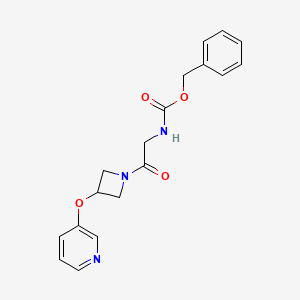

(E)-1-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-1-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea is a useful research compound. Its molecular formula is C19H20N4O4 and its molecular weight is 368.393. The purity is usually 95%.

BenchChem offers high-quality (E)-1-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antiproliferative and Antimicrobial Activities

A study by Perković et al. (2016) on novel urea and bis-urea derivatives, which share structural similarities with the queried compound, demonstrated significant antiproliferative effects against various cancer cell lines, including breast carcinoma MCF-7 cells. The research highlighted the compound's potential as a lead in developing anticancer drugs, with certain derivatives showing high antioxidant activity and antimicrobial effects in vitro, indicating a broad spectrum of biological activities (Perković et al., 2016).

Role in Orexin Receptor Antagonism

Another study focused on a selective orexin-1 receptor antagonist, demonstrating its ability to attenuate stress-induced hyperarousal without inducing hypnotic effects. This highlights the potential therapeutic applications of similar compounds in treating psychiatric disorders associated with stress or hyperarousal states, further underlining the relevance of this chemical class in neuroscience research (Bonaventure et al., 2015).

Antagonistic Activities at Adenosine Receptors

Van Muijlwijk-Koezen et al. (2000) explored isoquinoline and quinazoline urea derivatives for their affinity to human adenosine A(3) receptors, demonstrating the chemical's potential in modulating adenosine receptor activities. Such compounds could serve as tools in pharmacological research and as potential therapeutic agents for conditions mediated by adenosine receptor pathways (van Muijlwijk-Koezen et al., 2000).

Synthesis and Applications in Organic Chemistry

Kolosov et al. (2015) discussed the synthesis of dihydroquinazolines, showcasing methods that could be applicable for synthesizing the compound . This research provides insights into synthetic strategies that can be employed to create complex quinazoline derivatives, which could have various applications in medicinal chemistry and material science (Kolosov et al., 2015).

Anticholinesterase and Antioxidant Activities

The study by Kurt et al. (2015) on coumarylthiazole derivatives containing urea groups showed significant inhibitory effects on acetylcholinesterase and butyrylcholinesterase, alongside potent antioxidant activities. This suggests the versatility of urea derivatives in designing compounds for neurodegenerative disease treatment and oxidative stress reduction (Kurt et al., 2015).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea involves the condensation of 2-methoxyethylamine with 2-aminobenzophenone to form 3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-amine. This intermediate is then reacted with 3-methoxyphenyl isocyanate to form the final product.", "Starting Materials": [ "2-methoxyethylamine", "2-aminobenzophenone", "3-methoxyphenyl isocyanate" ], "Reaction": [ "Step 1: Condensation of 2-methoxyethylamine with 2-aminobenzophenone in the presence of a suitable catalyst to form 3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-amine.", "Step 2: Reaction of 3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-amine with 3-methoxyphenyl isocyanate in the presence of a suitable catalyst to form (E)-1-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea." ] } | |

Número CAS |

899728-54-2 |

Fórmula molecular |

C19H20N4O4 |

Peso molecular |

368.393 |

Nombre IUPAC |

1-[3-(2-methoxyethyl)-2-oxoquinazolin-4-yl]-3-(3-methoxyphenyl)urea |

InChI |

InChI=1S/C19H20N4O4/c1-26-11-10-23-17(15-8-3-4-9-16(15)21-19(23)25)22-18(24)20-13-6-5-7-14(12-13)27-2/h3-9,12H,10-11H2,1-2H3,(H2,20,22,24) |

Clave InChI |

DJYTZIWWJJRBJQ-OQKWZONESA-N |

SMILES |

COCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC(=CC=C3)OC |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Oxospiro[3.3]heptane-2-carboxylic acid](/img/structure/B2929380.png)

![4-Bromophenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylate](/img/structure/B2929383.png)

![2-chloro-N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-fluorobenzamide](/img/structure/B2929388.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide](/img/structure/B2929392.png)

![N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-morpholinecarboxamide](/img/structure/B2929393.png)

![6-benzyl-5-((4-fluorobenzyl)thio)-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2929395.png)